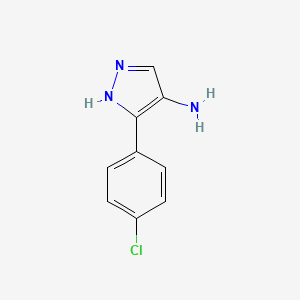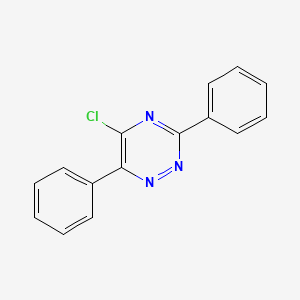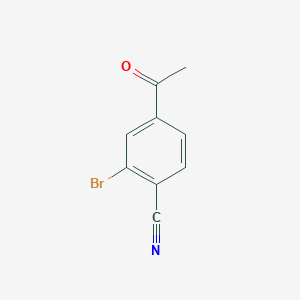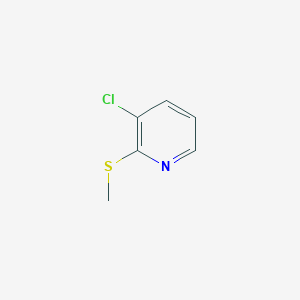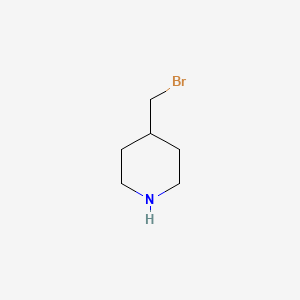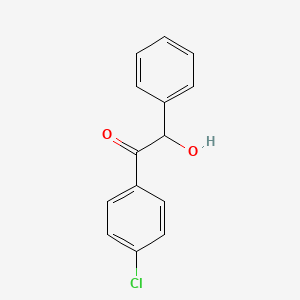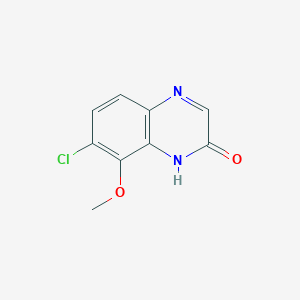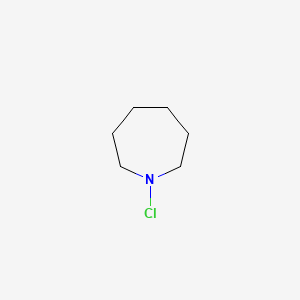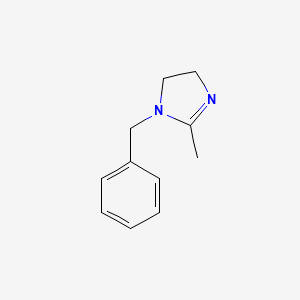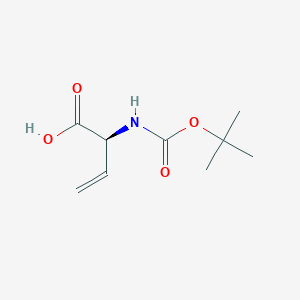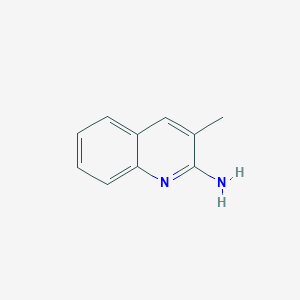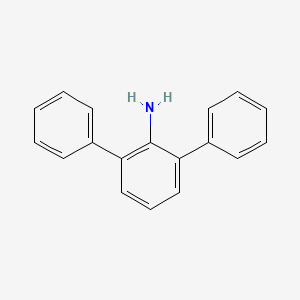
2,6-ジフェニルアニリン
概要
説明
2,6-Diphenylaniline is an organic compound with the molecular formula C18H15N . It is also known by its synonyms m-Terphenyl-2′-amine and [1,1′:3′,1′′-Terphenyl]-2′-amine .
Molecular Structure Analysis
The molecular structure of 2,6-Diphenylaniline consists of a central aniline group (NH2) attached to two phenyl groups . The exact structure can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Physical and Chemical Properties Analysis
2,6-Diphenylaniline has a molecular weight of 245.32 g/mol . It has a predicted density of 1.103 g/cm3 and a predicted boiling point of 395.7°C . The melting point is reported to be 85-86°C . The compound is expected to be stable under normal conditions, but it should be stored in a dark place, under an inert atmosphere, at room temperature .
科学的研究の応用
凝集誘起発光 (AIE)
2,6-ジフェニルアニリン誘導体は、凝集誘起発光 (AIE) として知られるユニークな光物理的特性について研究されています。 この特性は、バイオイメージングやオプトエレクトロニクスなどの用途のための新しい蛍光材料の開発において重要です .
有機エレクトロニクス
2,6-ジフェニルアニリンと構造的に関連する化合物は、有機エレクトロニクス、特に有機太陽電池 (OSCs)、有機電界効果トランジスタ (OFETs)、有機発光ダイオード (OLEDs)、およびエレクトロクロミックデバイスで使用されています。 2,6-ジフェニルアニリンの電子特性は、これらの用途の潜在的な候補となっています .
光線力学療法
医学の分野では、2,6-ジフェニルアニリン系化合物は、光線力学療法 (PDT) における用途について研究されてきました。 この療法は、光とともに光増感剤を使用し、近くの細胞を殺す活性酸素種を生成する治療法です .
分子構造と結晶構造
2,6-ジフェニルアニリン誘導体の分子構造と結晶構造の研究は、材料科学におけるそれらの化学的挙動と潜在的な用途に関する洞察を提供することができます .
理論計算
2,6-ジフェニルアニリンに関する理論計算は、その反応性と他の分子との相互作用を予測するのに役立ち、これは化学のさまざまな分野におけるその用途にとって重要です .
Safety and Hazards
2,6-Diphenylaniline is classified as a hazardous substance. It has been assigned the hazard statements H302, H315, H318, H335, and H410, indicating that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is very toxic to aquatic life with long-lasting effects . Appropriate safety measures should be taken when handling this compound.
将来の方向性
作用機序
Target of Action
This compound is a derivative of aniline and has been used in the synthesis of various chemical compounds . .
Mode of Action
It’s worth noting that the compound is synthesized from aniline through a process known as the Buchwald–Hartwig amination reaction . This reaction is a powerful tool for forming carbon-nitrogen bonds, which are key in many biological molecules.
Biochemical Pathways
It’s known that aniline derivatives can participate in various chemical reactions, leading to the formation of different compounds . More research is needed to fully understand the biochemical pathways influenced by 2,6-Diphenylaniline.
Result of Action
It’s known that aniline and its derivatives can have various effects depending on their specific structures and the biological systems they interact with .
生化学分析
Biochemical Properties
2,6-Diphenylaniline plays a significant role in biochemical reactions, particularly in the synthesis of organic ligands and metal-organic frameworks. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, 2,6-Diphenylaniline can act as a ligand, binding to metal ions and forming stable complexes that are crucial in catalysis and other biochemical processes . The nature of these interactions often involves coordination bonds between the nitrogen atom of 2,6-Diphenylaniline and the metal ions.
Cellular Effects
2,6-Diphenylaniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of certain enzymes and proteins within the cell, leading to alterations in metabolic pathways . For example, 2,6-Diphenylaniline can modulate the activity of enzymes involved in oxidative stress responses, thereby impacting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of 2,6-Diphenylaniline involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their function. This binding often occurs through coordination bonds, where the nitrogen atom of 2,6-Diphenylaniline interacts with the active site of the enzyme . Additionally, 2,6-Diphenylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Diphenylaniline can change over time due to its stability and degradation properties. Studies have shown that 2,6-Diphenylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 2,6-Diphenylaniline has been observed to cause changes in cellular function, including alterations in enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of 2,6-Diphenylaniline vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and metabolic pathways . Toxic or adverse effects have been observed at high doses, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage control in experimental settings.
Metabolic Pathways
2,6-Diphenylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, 2,6-Diphenylaniline can affect the pathways involved in the synthesis and degradation of aromatic compounds, leading to changes in the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2,6-Diphenylaniline is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . The transport and distribution of 2,6-Diphenylaniline are crucial for its biochemical activity, as they determine its availability and concentration at the site of action.
Subcellular Localization
The subcellular localization of 2,6-Diphenylaniline is influenced by targeting signals and post-translational modifications. It is often directed to specific compartments or organelles, where it exerts its biochemical effects . For example, 2,6-Diphenylaniline may localize to the mitochondria or endoplasmic reticulum, impacting the function of enzymes and proteins within these organelles.
特性
IUPAC Name |
2,6-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-13H,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMLISBVUTWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20451797 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87666-57-7 | |
| Record name | 2,6-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20451797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 87666-57-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



